Reductive Amination: This method involves the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine-2,3-dione with L-amino acid derivatives in the presence of a reducing agent. []
Tandem Reduction-Reductive Amination: This approach uses catalytic hydrogenation of 2-(2-nitrophenyl)-5-oxoalkanoic esters to initiate a sequence involving nitro group reduction, condensation with the carbonyl group, and cyclic imine reduction. []
Intramolecular Nitrone-Olefin Cycloaddition: This method utilizes N-alkenyl-substituted 2-allylanilines that undergo selective oxidation, intramolecular cycloaddition, and reductive cleavage to yield the desired benzazepine derivatives. []
Aryne-Mediated Arylation: This approach employs β-amino carbanions derived from 3-benzazepines and couples them with in situ generated arynes to produce 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines. []
Molecular Structure Analysis
N-alkylation: This reaction introduces alkyl groups at the nitrogen atom of the azepine ring, often through reductive amination or alkyl halide substitution. [, ]
Oxidation: Oxidation reactions can target various functional groups, leading to the formation of epoxides, ketones, or other oxidized derivatives. [, ]
Reduction: Reduction reactions, typically employing catalytic hydrogenation or metal hydrides, can reduce nitro groups, carbonyl groups, or double bonds within the molecule. [, , ]
Mechanism of Action
Angiotensin-Converting Enzyme (ACE) Inhibition: Derivatives like 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives are known to inhibit ACE, likely by binding to the active site of the enzyme and preventing the conversion of angiotensin I to angiotensin II. []
Vasopressin Receptor Antagonism: Certain derivatives, such as 2-phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide derivatives, act as antagonists at vasopressin receptors, potentially by competing with the endogenous ligand for receptor binding. [, ]
Muscarinic (M3) Receptor Antagonism: Specific derivatives, like 6-aryloxymethyl-5-hydroxy-2,3,4,5-[1H]-2-tetrahydrobenzazepin-4-one and its analogues, demonstrate antagonistic activity at muscarinic M3 receptors, possibly by blocking acetylcholine binding. [, ]
Physical and Chemical Properties Analysis
Solubility: Depending on the substituents, these compounds may exhibit varying solubility in water and organic solvents. []
Melting Point: The melting points of these derivatives can vary widely based on their structures and substituents. [, ]
Stability: The stability of these compounds can be influenced by factors like pH, temperature, and exposure to light or air. []
Applications
Development of Antihypertensive Agents: ACE inhibitors derived from this scaffold have been investigated for their potential in treating hypertension. [, ]
Treatment of Cardiovascular Diseases: Vasopressin receptor antagonists based on this framework have shown promise in addressing cardiovascular conditions. [, ]
Development of Antipsychotic Drugs: Derivatives targeting dopamine receptors have been explored for their potential in treating psychotic disorders. []
Exploration of Antiparasitic Agents: Certain derivatives have exhibited antiparasitic activity, prompting further research into their potential for treating parasitic infections. []
Compound Description: This series of compounds, particularly compound 5a, exhibit potent angiotensin-converting enzyme (ACE) inhibition. [] This suggests potential use in treating hypertension. Compound 5a specifically demonstrated significant ACE inhibition in dogs. []
Relevance: These derivatives share the core benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, with modifications at positions 1 and 3. The presence of the acetic acid group at position 1 and variations in the amino group at position 3 contribute to their ACE inhibitory activity. []
Tetrahydro-1-benzazepines with antiparasitic activity
Compound Description: This class of compounds shows promise as antiparasitic drugs for Chagas disease and leishmaniasis. []
Relevance: These compounds share the core tetrahydro-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] While specific substitutions vary, the shared scaffold suggests potential for exploring antiparasitic activity in derivatives of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.
Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor. []
Relevance: This derivative shares the core benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, modified with an acetic acid hydrochloride group at position 1, an oxo group at position 2, and a complex amino substituent at position 3. [] Similarities in the core structure suggest potential ACE inhibitory activity could be explored in analogs of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.
Compound Description: This group of compounds, both substituted and unsubstituted, demonstrate diastereoselectivity in their synthesis. The transannular ester group at position 5 significantly influences the stereochemistry of the product. []
Relevance: These compounds share the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The research highlights the importance of substituent position and stereochemistry, which could be relevant when exploring the properties and potential applications of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.
Compound Description: This class of polyfunctionalized compounds is synthesized through a three-step sequence involving selective oxidation, intramolecular cycloaddition, and reductive cleavage. []
Relevance: These compounds share the core tetrahydro-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, with an additional epoxy group bridging positions 1 and 4, and an alkenyl substituent at position 2. [] The synthetic pathway described might offer insights into modifying 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol to create new derivatives.
Compound Description: These compounds are synthesized through a similar three-step sequence as the 2-Alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines, ultimately yielding a hydroxyl group at position 4. []
Relevance: This series bears a close structural resemblance to 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, differing only in the position of the hydroxyl group on the seven-membered ring and the presence of a 2-alkenyl substituent. [] This comparison highlights the impact of substituent position on the properties of these benzazepine derivatives.
Compound Description: KF-14363 displays significant hepatoprotective properties. Studies reveal its ability to inhibit serum transaminase increase, reduce liver triglyceride levels, and improve liver regeneration in various experimental models. [, , ]
Relevance: This compound shares the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, with modifications including a dithiol-ylidene group at position 4, a (thiazolinyl)aminoacetyl group at position 1, and oxo groups at positions 3 and 5. [, , ] The presence of the benzazepine scaffold suggests that exploring hepatoprotective potential in analogs of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol might be of interest.
Compound Description: This family of compounds, including the clinically relevant clobazam and triflubazam, exhibit psychotherapeutic properties. []
Relevance: These compounds represent a benzodiazepine class, differing from the benzazepine structure of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by the presence of an additional nitrogen in the seven-membered ring. [] Although structurally distinct, the shared seven-membered ring system and their biological activities highlight the potential of exploring related heterocyclic structures for therapeutic applications.
Compound Description: This compound is synthesized stereoselectively using a Horner-Wadsworth-Emmons reaction. [] The research focuses on achieving high Z-selectivity for the methylidene group introduced at position 5.
Relevance: This compound shares the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The successful application of a stereoselective synthesis strategy for this compound might be relevant for future work on 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol and its derivatives.
Compound Description: This class of compounds is primarily synthesized via the cyclization of N′,N′-disubstituted anthranilic hydrazides with 1,1′-oxalyldiimidazole. [, ]
Relevance: These compounds, like the 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones, are benzodiazepines. [, ] They differ from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by the presence of an extra nitrogen in the seven-membered ring. While structurally distinct, their synthesis and potential biological activities might offer insights for exploring related structures based on 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.
Compound Description: These compounds are efficiently synthesized by reacting O-alkyl (N-phenylanthranilo)hydroxamic acids with oxalyl chloride. []
2,3,4,5-Tetrahydro-2,5-epoxy-1H-1-benzazepines
Compound Description: Initially misidentified as 4,5-dihydro-3H-1-benzazepin-5-ols, these compounds contain an epoxy bridge between positions 2 and 5 of the benzazepine ring. []
Relevance: These compounds share the core tetrahydro-1H-1-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol but possess an additional epoxy group. [] This structural difference highlights the importance of correctly identifying and differentiating between similar benzazepine derivatives.
3-[1-(Phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanones and analogs
Compound Description: This series, specifically compound TAK-147, demonstrates potent and selective central acetylcholinesterase (AChE) inhibitory activity. [, , ] This suggests potential for treating neurological disorders like Alzheimer's disease.
Relevance: These compounds feature a 2,3,4,5-tetrahydro-1H-1-benzazepine moiety linked to a piperidine ring via a propanone linker. [, , ] While structurally distinct from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, they demonstrate the potential of incorporating the benzazepine scaffold into larger molecules with biological activity.
Compound Description: This compound shows potential as a muscarinic (M3) antagonist. []
Relevance: This compound features a tetrahydro-2-benzazepin-4-one core, differing from the tetrahydro-1H-1-benzazepin-3-ol structure by the presence of an oxo group at position 4 and an aryloxymethyl substituent at position 6. [] Despite the structural variations, its biological activity highlights the potential of exploring modifications to the benzazepine scaffold for targeting muscarinic receptors.
Compound Description: This series of compounds exhibit selective antagonist activity against muscarinic (M3) receptors. []
Relevance: Similar to the previous compound, this series features a tetrahydro-2-benzazepin-4-one core, differing from the tetrahydro-1H-1-benzazepin-3-ol structure by the presence of an oxo group at position 4. [] The development of selective M3 antagonists within this series underscores the potential for exploring modifications to the benzazepine core to achieve specific pharmacological profiles.
Compound Description: This compound demonstrates high affinity for the D1 dopamine receptor. [] It belongs to the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine series, with the 6-bromo derivatives exhibiting comparable affinities to their 6-chloro counterparts. []
Relevance: This compound shares the core tetrahydro-1H-3-benzazepine structure with 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The variations in substituents and their impact on D1 receptor affinity provide insights for designing and synthesizing potentially bioactive derivatives of 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol.
Compound Description: This series of compounds shows arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. [] Introducing specific substituents to the benzoyl moiety, such as a phenyl or a 4-substituted phenyl group, enhances both binding affinity and antagonistic activity. []
Relevance: This series incorporates the 2,3,4,5-tetrahydro-1H-1-benzazepine moiety as a key structural element. [] Although structurally distinct from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, it underscores the potential of utilizing the benzazepine scaffold in developing molecules with targeted biological activities, such as AVP antagonism.
Compound Description: This series demonstrates arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. [] Introducing hydrophilic substituents at position 5 of the benzodiazepine ring improves oral bioavailability. []
Relevance: This series incorporates the 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine moiety, differing from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by the presence of an additional nitrogen in the seven-membered ring. [] Nonetheless, their biological activity as AVP antagonists highlights the potential of exploring modifications to related seven-membered heterocyclic systems, including those based on the benzazepine core, for developing novel therapeutic agents.
4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Compound Description: This compound serves as a crucial intermediate in various syntheses, including 5-HT2C receptor agonists, dopamine D3 receptor ligands, and inhibitors of phenylethanolamine N-methyltransferase and Farnesyl transferase. []
Relevance: This compound is a benzodiazepine derivative, differing from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol by an additional nitrogen in the seven-membered ring. [] Despite the structural difference, its versatility as a synthetic building block highlights the broader significance of exploring related heterocyclic systems, including benzazepines, for medicinal chemistry applications.
Compound Description: This compound adopts a chair conformation, confirmed by 1H-1H coupling analysis, γ-gauche effects, and single-crystal X-ray structure analysis. []
Relevance: Compound 26 belongs to the N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepine class. [] While structurally distinct from 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol, it highlights the importance of conformational analysis in understanding the structure-activity relationships of benzazepine derivatives.
Compound Description: Compound 2a crystallizes in an orthorhombic system with space group Pmn21 (No. 31) []
Relevance: This compound features a tetrahydro-1H-benzo[b]azepin-4-ol core, closely resembling 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The structural similarities provide insights into the crystallization behavior and potential solid-state properties of related benzazepine derivatives.
22. 8-Chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2b)* Compound Description: Compound 2b crystallizes in a monoclinic system with space group P21/m (No. 11) []* Relevance: Similar to 2a, this compound also features a tetrahydro-1H-benzo[b]azepin-4-ol core, closely resembling 2,3,4,5-Tetrahydro-1H-1-benzazepin-3-ol. [] The structural similarities, alongside differences in crystallization behavior compared to 2a, emphasize the impact of substituents on the solid-state properties of these benzazepine derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.